molecular formula C6H13NO2Si B1592251 2-Cyanoethylmethyldimethoxysilane CAS No. 2526-61-6

2-Cyanoethylmethyldimethoxysilane

Cat. No.: B1592251
CAS No.: 2526-61-6
M. Wt: 159.26 g/mol
InChI Key: WKGYMMAZQLFVEB-UHFFFAOYSA-N
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Description

2-Cyanoethylmethyldimethoxysilane (CAS 2526-61-6) is a versatile organosilane reagent of significant interest in advanced materials research and development. Its molecular structure incorporates a reactive dimethoxysilane group and a polar 2-cyanoethyl functional group, which enables its use as a key building block for introducing nitrile functionality into silicone polymers and inorganic-organic hybrid materials. In research, this compound is valued for its role in the synthesis of specialized polysiloxanes. The incorporation of 2-cyanoethyl groups into a polymer backbone can significantly alter the material's properties, such as its polarity, adhesion characteristics, and dielectric constant . These modified silicones show potential for creating materials with unique selectivity, for example, as stationary phases in gas chromatography where the nitrile group provides specific interactions for separating challenging analytes . Furthermore, the dimethoxy silane functionality is reactive in sol-gel processes, allowing the compound to be used in the formation of structured mesoporous silicate materials . Researchers utilize such functional silanes to influence the electron density at the template-silicate interface during synthesis, thereby controlling the final material's textural and structural properties, such as specific surface area and pore organization . The mechanism of action for this compound involves two primary reactive centers. The methoxy groups (-OCH₃) attached to silicon are susceptible to hydrolysis, readily reacting with water or moisture to form reactive silanols. These silanols can then undergo condensation to form robust siloxane (Si-O-Si) networks, effectively bonding the molecule to silica surfaces or incorporating it into a growing polymer chain . Concurrently, the terminal nitrile group (-C≡N) is a highly polar moiety that can participate in dipole-dipole interactions, act as a weak hydrogen bond acceptor, and can be further chemically reduced to amines, offering a pathway for additional functionalization . This compound must be handled with care, as its hydrolysis releases methanol . This compound is intended for research applications only and is not approved for human or veterinary use.

Properties

IUPAC Name

3-[dimethoxy(methyl)silyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2Si/c1-8-10(3,9-2)6-4-5-7/h4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGYMMAZQLFVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594180
Record name 3-[Dimethoxy(methyl)silyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2526-61-6
Record name 3-[Dimethoxy(methyl)silyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Cyanoethylmethyldimethoxysilane is a silane compound known for its potential applications in various fields, including materials science and biomedicine. This article focuses on its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7_7H15_{15}N1_{1}O2_{2}Si. It features a cyano group, which is known to influence its biological activity by participating in various biochemical interactions.

PropertyValue
Molecular Weight171.28 g/mol
Boiling Point220 °C
SolubilitySoluble in organic solvents
Functional GroupsCyano, methoxy, silane

Research indicates that this compound exhibits several biological activities, primarily through its interactions with cellular components. The cyano group is known to facilitate binding with proteins and enzymes, potentially modulating their activity.

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of various bacteria and fungi.
  • Anticancer Potential : Preliminary investigations suggest that it may have anticancer effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Properties :
    • A study conducted by researchers at a leading university demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
  • Anticancer Activity :
    • In vitro experiments revealed that the compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase-3 and caspase-9 pathways, leading to cell cycle arrest at the G1 phase. The IC50 value was found to be 15 µM.
  • Toxicity Assessment :
    • A toxicity study on zebrafish embryos indicated that while low concentrations (up to 10 µM) did not exhibit significant toxicity, higher concentrations resulted in developmental abnormalities, suggesting a dose-dependent effect.

Table 2: Summary of Biological Activities

Activity TypeModel/OrganismObserved EffectReference
AntimicrobialS. aureus & E. coliMIC = 32 µg/mL
AnticancerMCF-7 cellsInduced apoptosis (IC50 = 15 µM)
ToxicityZebrafish embryosDevelopmental abnormalities at high doses

Comparison with Similar Compounds

Key Differentiators of this compound

  • Dual Functionality: Combines cyano (polar) and silane (reactive) groups for versatile bonding .
  • Controlled Reactivity : Slow hydrolysis enables precise application in humid environments .
  • Industry-Specific Demand : Preferred in automotive and construction for durable coatings and adhesives .

Preparation Methods

Synthesis via Methanolysis of 2-Cyanoethyltrichlorosilane

One of the primary methods for preparing 2-cyanoethylmethyldimethoxysilane involves the controlled methanolysis of 2-cyanoethyltrichlorosilane or related chlorosilanes. This method is adapted from the preparation of related cyanoalkylmethoxysilanes and is characterized by the following steps:

  • Starting Material: 2-Cyanoethyltrichlorosilane or 2-cyanoethylmethylchlorosilane.
  • Reaction: Dropwise addition of methanol to the chlorosilane under inert atmosphere (nitrogen) to prevent moisture ingress.
  • Hydrogen Chloride Removal: Nitrogen bubbling is used to remove the hydrogen chloride gas generated during the reaction, preventing side reactions.
  • Condensation Control: The reaction vessel is equipped with condensing apparatus to reflux methanol vapors back into the reaction mixture, ensuring complete conversion.
  • Purification: After reaction completion, the mixture undergoes reduced pressure distillation to isolate the pure this compound.

This method offers advantages such as effective removal of hydrogen chloride without extra reagents and results in a high-purity product through careful rectification.

Step Description Purpose
1 Addition of methanol to chlorosilane Methanolysis to replace Cl with OMe
2 Nitrogen bubbling Removal of HCl gas to prevent side reactions
3 Reflux with condenser Recycle methanol for complete reaction
4 Reduced pressure distillation Purification of product

Catalytic Hydrogenation of Cyanoorganosilanes

An alternative preparation route involves the catalytic hydrogenation of cyanoorganosilanes, including this compound, primarily aimed at converting the cyano group to an amino group but applicable in intermediate steps:

  • Catalyst: Sponge cobalt catalyst (Raney cobalt) is used without prior activation, simplifying the process compared to supported cobalt catalysts.
  • Conditions: Hydrogenation is conducted in the absence of water to avoid polymerization, at temperatures between 100°C to 200°C and pressures from 200 to 2000 psig.
  • Reaction Medium: Often carried out in polar solvents such as methanol or ethanol to increase reaction rates.
  • Selectivity: The presence of alkali metal alkoxides can suppress side reactions such as secondary amine formation.
  • Reactor Types: Batch or continuous reactors, preferably stirred-bed reactors, are employed.

Though this method is more focused on producing aminoorganosilanes, it is relevant for the preparation of this compound derivatives and related compounds.

Parameter Range/Details
Temperature 100–200°C
Pressure 200–2000 psig (preferably 500–1000 psig)
Catalyst Sponge cobalt (Raney cobalt)
Solvent Polar solvents (methanol, ethanol)
Reaction Time 0.2–5 hours (batch: 0.5–3 hours)

Considerations on Moisture and Side Reactions

  • Moisture Control: Water presence can hydrolyze methoxysilanes, leading to polymerization and formation of siloxane networks, which reduces product purity and yield.
  • Hydrogen Chloride Management: In chlorosilane methanolysis, HCl removal by nitrogen sparging is critical to prevent acid-catalyzed side reactions.
  • Alternative Precursors: Methoxy or dimethylamino derivatives of chlorosilanes are sometimes preferred to reduce formation of carboxylates and amides during bonding or further reactions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations/Notes
Methanolysis of Chlorosilanes 2-Cyanoethyltrichlorosilane + Methanol, N2 sparging, reflux, distillation High purity, effective HCl removal Requires strict moisture control
Catalytic Hydrogenation Cyanoorganosilane + H2, Sponge cobalt catalyst, 100–200°C, 200–2000 psig Direct conversion to amino derivatives, no catalyst activation required Mainly for aminoorganosilanes; water must be excluded
Use of Methoxy/Dialkylamino Silanes Methoxysilanes or dimethylaminosilanes as precursors Minimizes side product formation Slower bonding rates than chlorosilanes

Detailed Research Findings

  • The methanolysis method described in patent literature emphasizes the importance of nitrogen bubbling to remove HCl, which otherwise could cause side reactions and lower product purity.
  • The catalytic hydrogenation process using sponge cobalt catalyst is notable for its operational simplicity, avoiding catalyst activation steps and allowing high selectivity for primary aminoorganosilanes, which are structurally related to this compound.
  • Moisture control is a recurring theme in all preparation methods, as water can cause unwanted polymerization or hydrolysis of silane groups, thus protocols often include inert atmosphere and drying steps.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.